

literature review of imidazole-based compounds in medicinal chemistry

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Compound of Interest

Compound Name: *(2-Imidazol-1-yl-phenyl)methanol*

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The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions have made it a versatile building block in the design of therapeutic agents targeting a wide array of diseases. This technical guide provides a comprehensive literature review of imidazole-based compounds, focusing on their applications in oncology, infectious diseases, and inflammatory conditions. It offers a distillation of quantitative biological data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to support researchers in the field of drug discovery and development.

Anticancer Activity of Imidazole-Based Compounds

Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival.^{[1][2][3]} They exert their effects through diverse mechanisms such as kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis.^{[4][5]}

Kinase Inhibition

A prominent strategy in cancer therapy is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.^[5] Imidazole-based compounds have been successfully developed as inhibitors of several key kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several imidazole derivatives have been shown to inhibit EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.^[6]

Table 1: Anticancer Activity of Imidazole-Based Kinase Inhibitors

Compound ID	Target Kinase	Cancer Cell Line	IC50 (µM)	Reference
1a	EGFR	-	0.236	[6]
1c	EGFR	-	0.137	[6]
3	EGFR	MCF-7	3.02	[6]
8	EGFR (wild type)	-	35.5 (nM)	[6]
8	EGFR (T790M mutant)	-	66 (nM)	[6]
9	EGFR	A549	10.74	[6]
13a	EGFR	MCF-7	4.02	[6]
13b	EGFR	MCF-7	4.23	[6]
16	EGFR	-	617.33 (nM)	[6]
17	EGFR	-	236.38 (nM)	[6]
18	EGFR	-	33.65 (nM)	[6]
43	EGFR	MCF-7	0.8	[3]
46	EGFR	MDA-MB-231	1.22	[3]
47	EGFR	A549	2.29	[3]
Imidazole 5	EGFR (L858R/T790M)	-	138 (nM)	[4]
Derivative 16	BCR-ABL	K-562	5.66	[4]
CHK-1 Inhibitor 27	CHK-1	-	0.32 (nM)	[7]
CHK-2 Inhibitor 28	CHK-2	-	2 (nM)	[7]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α - and β -tubulin, are essential for cell division, making them an attractive target for anticancer drugs.^[8] Imidazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.^{[4][8]}

Table 2: Anticancer Activity of Imidazole-Based Tubulin Polymerization Inhibitors

Compound ID	Cancer Cell Line	IC50 (μ M)	Reference
21	A549	0.29	[3]
22	A549	0.15	[3]
Compound 21	HeLa	0.01	[4]
Compound 41	MCF-7	0.009 (nM)	[4]
Compound 12a	A549	0.052 (nM)	[8]
Compound 22a	Tubulin Polymerization	4.1	[8]
Compound 25a	Tubulin Polymerization	2.1	[8]
Compound 121a	Tubulin Polymerization	2.08	[8]
Compound 6	Tubulin Polymerization	6.1	[9]
B15	HeLa	<15	[10]
B16	HeLa	<15	[10]
B19	HeLa	<15	[10]
B20	HeLa	<15	[10]

General Cytotoxic Activity

Numerous imidazole derivatives exhibit broad cytotoxic effects against various cancer cell lines.

Table 3: General Cytotoxic Activity of Imidazole Derivatives Against Cancer Cell Lines

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
21a	NUGC-3	0.06	[7]
21b	NUGC-3	0.05	[7]
22	NUGC-3	0.05	[7]
35	MCF-7	3.37	[3]
39	MCF-7	4.2	[7]
Compound 5	MCF-7	< 5	[11]
Compound 8	HCT-116	3.94	[12]
BI9	HL-60	0.40	[11]
58	HepG2	8.06	[4]

Antimicrobial Activity of Imidazole-Based Compounds

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Imidazole derivatives have long been a source of effective antimicrobial agents.[1][13] Azole antifungals, for instance, function by inhibiting lanosterol 14 α -demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[14] Imidazole-based compounds also exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[13][15]

Table 4: Antibacterial Activity of Imidazole Derivatives

Compound ID	Bacterial Strain	MIC (µg/mL)	Reference
HL1	Staphylococcus aureus	625	[2]
HL2	Staphylococcus aureus	625	[2]
HL1	MRSA	1250	[2]
HL2	MRSA	625	[2]
HL2	Escherichia coli	2500	[2]
HL2	Pseudomonas aeruginosa	2500	[2]
3b	Bacillus subtilis	4	[15]
3b	Escherichia coli	128	[15]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Anti-inflammatory Activity of Imidazole-Based Compounds

Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage pain and inflammation. Many of these drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes. Imidazole-containing compounds have been developed as selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[\[16\]](#)[\[17\]](#)

Table 5: Anti-inflammatory Activity of Imidazole-Based COX-2 Inhibitors

Compound ID	Target Enzyme	IC50 (μM)	Selectivity Index (COX-1/COX-2)	Reference
Compound 22	COX-2	0.090	-	[16]
Compound 23	COX-2	0.087	-	[16]
Compound 24	COX-2	0.092	-	[16]
Compound 61	COX-2	0.2	41.75	[16]
Compound 62	COX-2	0.04	25.5	[16]
Compound 4k	COX-2	0.07	186.28	[17]
Compound 4f	COX-2	0.09	131.59	[17]
Compound 84	COX-2	0.71	115	[18]
Compound 9	COX-2	0.15	>333.3	[19]
Compound 18	COX-2	0.15	>333.3	[19]

Antiviral Activity of Imidazole-Based Compounds

Imidazole derivatives have also shown promise as antiviral agents, with activity reported against a variety of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[20][21]

Table 6: Antiviral Activity of Imidazole Derivatives

Compound ID	Virus	EC50 (µM)	Reference
1	Zika Virus (African Strain)	1.9	[20]
3j	Influenza A (H1N1)	>1000 (CC50), SI=77	[20]
5a	Influenza A	0.3	[20]
5b	Influenza A	0.4	[20]
16a	Hepatitis C Virus	36.6 (µg/mL)	[20]
29b	HIV-1	0.20	[20]
29e	HIV-1	0.18	[20]
33c	Vaccinia Virus	1.29 (µg/mL)	[20]
36a	Vaccinia Virus	0.1	[20]
36c	Bovine Viral Diarrhea Virus	0.8	[20]

EC50: The half maximal effective concentration, the concentration of a drug that gives half of the maximal response. CC50: The half maximal cytotoxic concentration, the concentration of a substance that causes the death of 50% of cells. SI: Selectivity Index (CC50/EC50).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of imidazole-based compounds.

Synthesis of Imidazole Derivatives

General Procedure for the Debus-Radziszewski Reaction:

This method is a cornerstone for the synthesis of substituted imidazoles.

- A solution of a 1,2-dicarbonyl compound (e.g., benzil, 1.1 mmol), an aldehyde (e.g., 2-Hydroxy-1-naphthaldehyde, 1 mmol), a primary amine (e.g., 4-methylaniline, 4 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL) is prepared.[\[1\]](#)

- The reaction mixture is refluxed under an inert atmosphere (e.g., argon) for 12 hours.[1]
- After cooling to room temperature, the mixture is diluted with water (20 mL).[1]
- The resulting solid precipitate is collected by filtration.[1]
- The collected solid is washed with 10% acetic acid and then with water.[1]
- The pure product is obtained after drying.[1]

General Procedure for Synthesis of N-substituted Imidazole Derivatives:

- Imidazole is reacted with ethyl chloroacetate in the presence of a base (e.g., anhydrous potassium carbonate) to form an imidazole ester.[22]
- The imidazole ester (0.02 mol) is then reacted with a desired amine (0.03 mol) by heating until the reactants are consumed.[22]
- The reaction mixture is extracted with a suitable organic solvent (e.g., chloroform).[22]
- The organic layer is separated, dried over a drying agent (e.g., sodium sulphate), and the solvent is evaporated to yield the solid product.[22]
- The product can be further purified by recrystallization.[22]

Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

- The test compounds are dissolved in a suitable solvent (e.g., 10% DMSO).[2]
- Two-fold serial dilutions of the compounds are prepared in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well plate.[2][22]
- A standardized suspension of the microorganism is added to each well.

- The plates are incubated at 37°C for 24 hours for bacteria, or at 25°C for 7 days for fungi like *Aspergillus niger* and 37°C for 48 hours for *Candida albicans*.[\[22\]](#)
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[\[22\]](#)

In Vitro COX-2 Inhibitor Screening Assay (Fluorometric):

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

- A reaction mixture is prepared containing COX assay buffer, COX cofactor, COX probe, and the human recombinant COX-2 enzyme.[\[23\]](#)[\[24\]](#)
- The test compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture and pre-incubated for 10 minutes at 37°C.[\[23\]](#)[\[25\]](#)
- The enzymatic reaction is initiated by the addition of arachidonic acid.[\[23\]](#)[\[25\]](#)
- The fluorescence (Ex/Em = 535/587 nm) is measured kinetically for 5-10 minutes at 25°C.[\[23\]](#)
- The rate of the reaction is determined from the linear portion of the fluorescence curve, and the percent inhibition is calculated relative to a control without the inhibitor. The IC50 value is then determined from a dose-response curve.[\[23\]](#)

Tubulin Polymerization Assay:

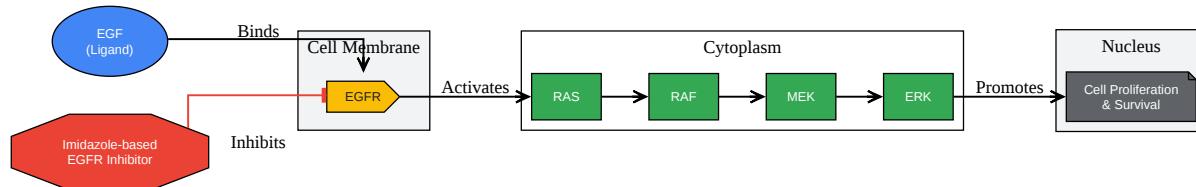
This assay assesses the effect of a compound on the assembly of microtubules.

- Tubulin protein is incubated with the test compound at various concentrations in a polymerization buffer.
- The polymerization process is initiated by raising the temperature to 37°C.
- The increase in turbidity or fluorescence due to tubulin polymerization is monitored over time using a spectrophotometer or fluorometer.[\[26\]](#)

- The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the results.[8]

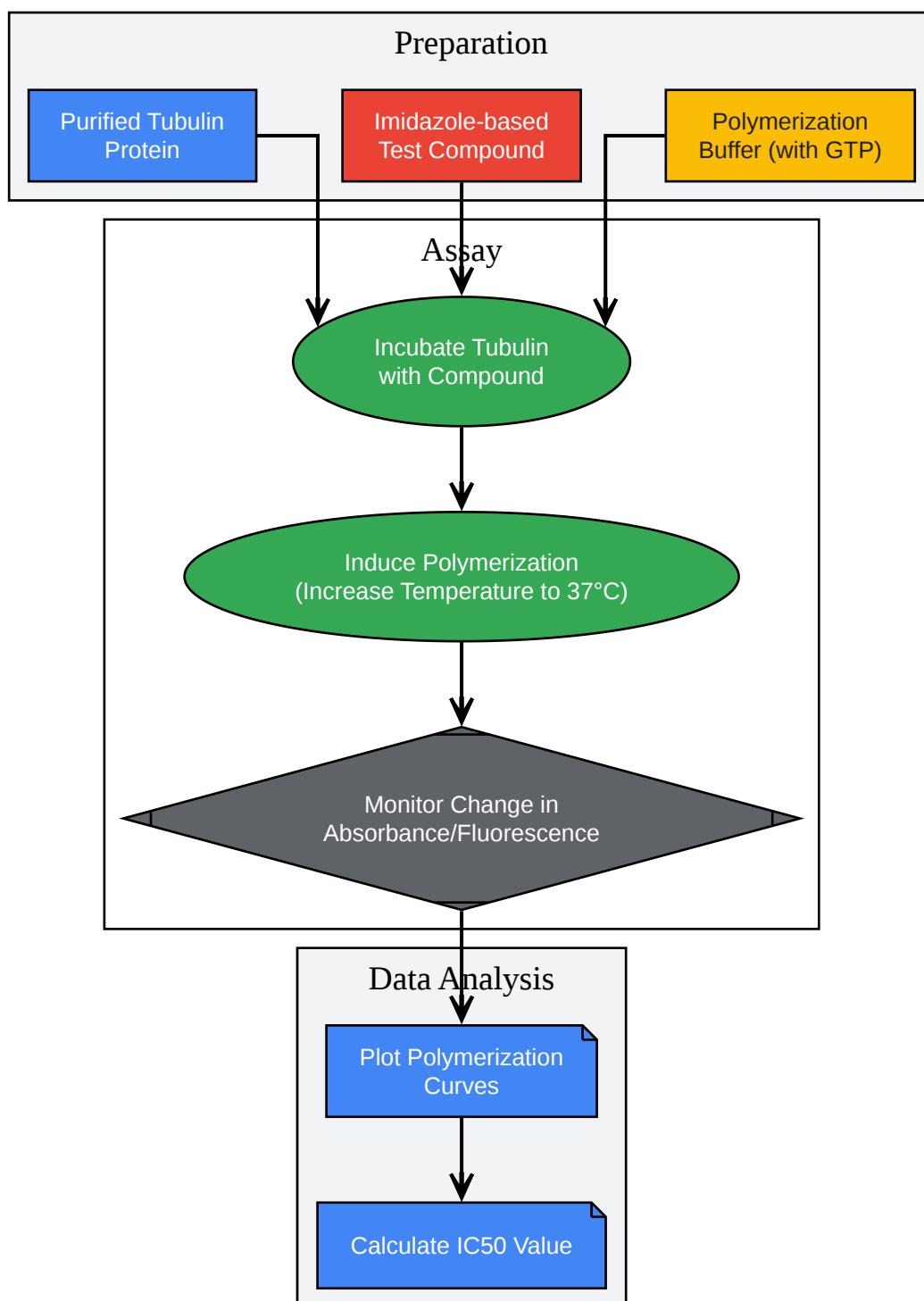
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by imidazole-based compounds and typical experimental workflows.

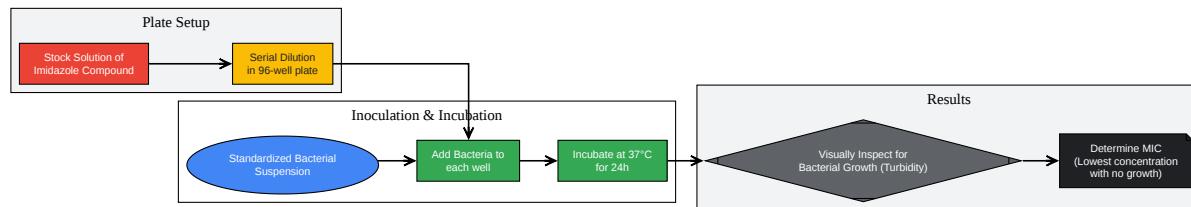


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Caption: EGFR Signaling Pathway Inhibition by Imidazole-based Compounds.

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Caption: Experimental Workflow for Tubulin Polymerization Assay.



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Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Conclusion

The imidazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. The breadth of biological activities, from anticancer and antimicrobial to anti-inflammatory, underscores its versatility and importance in medicinal chemistry.^{[1][16][20]} The ability to readily modify the imidazole ring allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective drug candidates. This guide has provided a snapshot of the current landscape of imidazole-based medicinal chemistry, offering quantitative data, experimental protocols, and visual aids to empower researchers in their quest for novel and improved therapies. The ongoing exploration of this privileged scaffold promises to yield further breakthroughs in the treatment of a wide range of human diseases.

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